![molecular formula C47H84N2O4 B14254140 N-[4-(Dioctadecylcarbamoyl)benzoyl]-L-alanine CAS No. 183960-46-5](/img/structure/B14254140.png)
N-[4-(Dioctadecylcarbamoyl)benzoyl]-L-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(Dioctadecylcarbamoyl)benzoyl]-L-alanine is a synthetic compound characterized by its unique structure, which includes a benzoyl group attached to an L-alanine moiety, with dioctadecylcarbamoyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Dioctadecylcarbamoyl)benzoyl]-L-alanine typically involves the following steps:
Formation of Dioctadecylcarbamoyl Chloride: Dioctadecylamine is reacted with thionyl chloride to form dioctadecylcarbamoyl chloride.
Acylation Reaction: The dioctadecylcarbamoyl chloride is then reacted with 4-aminobenzoic acid to form N-[4-(Dioctadecylcarbamoyl)benzoyl]amine.
Coupling with L-Alanine: Finally, the N-[4-(Dioctadecylcarbamoyl)benzoyl]amine is coupled with L-alanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimizations may include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(Dioctadecylcarbamoyl)benzoyl]-L-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogens, nitro groups, or other electrophilic substituents.
Aplicaciones Científicas De Investigación
N-[4-(Dioctadecylcarbamoyl)benzoyl]-L-alanine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biomolecule modifier, enhancing the stability and functionality of proteins and peptides.
Medicine: Explored for its potential in drug delivery systems due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments.
Industry: Utilized in the formulation of specialty chemicals and materials, including surfactants and emulsifiers.
Mecanismo De Acción
The mechanism of action of N-[4-(Dioctadecylcarbamoyl)benzoyl]-L-alanine involves its interaction with biological membranes and proteins. The dioctadecylcarbamoyl groups facilitate insertion into lipid bilayers, altering membrane fluidity and permeability. Additionally, the benzoyl and L-alanine moieties can interact with specific protein targets, modulating their activity and stability.
Comparación Con Compuestos Similares
Similar Compounds
- N-[4-(Dioctadecylcarbamoyl)benzoyl]-L-phenylalanine
- N-[4-(Dioctadecylcarbamoyl)benzoyl]-L-valine
- N-[4-(Dioctadecylcarbamoyl)benzoyl]-L-lysine
Uniqueness
N-[4-(Dioctadecylcarbamoyl)benzoyl]-L-alanine is unique due to its specific combination of dioctadecylcarbamoyl groups and L-alanine, which confer distinct amphiphilic properties. This makes it particularly suitable for applications in drug delivery and biomolecule modification, where both hydrophilic and hydrophobic interactions are crucial.
Propiedades
Número CAS |
183960-46-5 |
|---|---|
Fórmula molecular |
C47H84N2O4 |
Peso molecular |
741.2 g/mol |
Nombre IUPAC |
(2S)-2-[[4-(dioctadecylcarbamoyl)benzoyl]amino]propanoic acid |
InChI |
InChI=1S/C47H84N2O4/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-40-49(46(51)44-38-36-43(37-39-44)45(50)48-42(3)47(52)53)41-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h36-39,42H,4-35,40-41H2,1-3H3,(H,48,50)(H,52,53)/t42-/m0/s1 |
Clave InChI |
LHRQEAIHXVOBBL-WBCKFURZSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)C(=O)C1=CC=C(C=C1)C(=O)N[C@@H](C)C(=O)O |
SMILES canónico |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)C(=O)C1=CC=C(C=C1)C(=O)NC(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Anthracene, 9-[(1S)-1-methoxyethyl]-](/img/structure/B14254057.png)

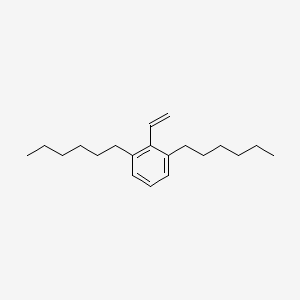
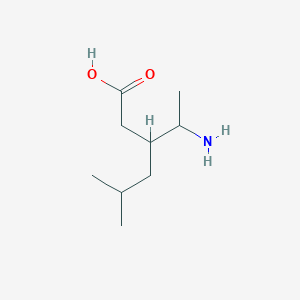
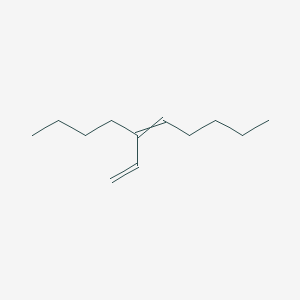

![Benzene, [3-(cyclohexyloxy)propyl]-](/img/structure/B14254092.png)
![4-Chloro-N-{3-methyl-1-[(naphthalen-2-yl)amino]-1-oxobutan-2-yl}-3-nitrobenzamide](/img/structure/B14254093.png)
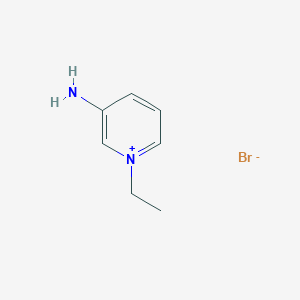
![4-Penten-2-ol, 2-[(1,1-dimethylethyl)diphenylsilyl]-1,1-difluoro-](/img/structure/B14254103.png)
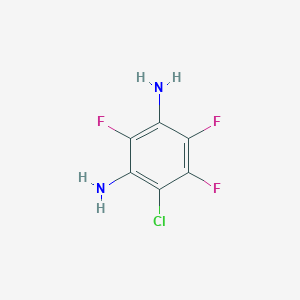
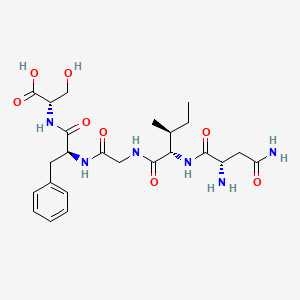
![1-Fluoro-4-{[4-(5-iodopentyl)phenoxy]methyl}benzene](/img/structure/B14254120.png)

